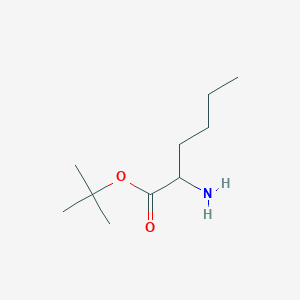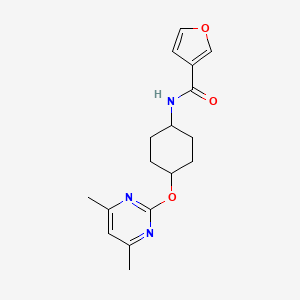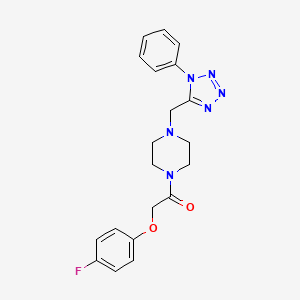![molecular formula C21H25NO4S B2585519 Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate CAS No. 232598-56-0](/img/structure/B2585519.png)
Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate” is a chemical compound used for proteomics research applications . It has a molecular formula of C21H25NO4S and a molecular weight of 387.5 .
Molecular Structure Analysis
The molecular structure of “Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate” is defined by its molecular formula, C21H25NO4S . For a detailed structural analysis, specialized software or resources that can interpret the compound’s IUPAC name or CAS number (232598-56-0) would be needed.Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate” such as its melting point, boiling point, and density are not specified in the sources I have .Scientific Research Applications
Photochemical Deprotection
This compound is used in the photochemical deprotection of benzyl-derived protecting groups. An excited phenolate-type photocatalyst transfers an electron to the benzene ring, facilitating the cleavage of C–N and C–O bonds under mild conditions . This method is particularly useful in the synthesis of complex molecules where selective deprotection is required.
Organic Synthesis
In organic synthesis, the benzyl carbamate group serves as a protective group for amines. It’s widely adopted due to its stability over a range of conditions and can be removed via hydrogenolysis or reduction . This compound’s role is crucial in multi-step synthetic processes where temporary protection of functional groups is necessary.
Medicinal Chemistry
In medicinal chemistry, benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate can be used to protect amine functionalities during the synthesis of pharmaceuticals. The protection ensures that these groups do not react prematurely during complex chemical syntheses .
Peptide Synthesis
The compound is instrumental in peptide synthesis. Protecting the amine group of amino acids with a benzyl carbamate group prevents unwanted side reactions and helps in achieving the desired peptide chain with correct amino acid sequence .
Carbohydrate Chemistry
In carbohydrate chemistry, protecting hydroxyl groups with benzyl carbamate derivatives allows for selective activation and transformation of other functional groups within the molecule . This is essential for the synthesis of complex sugars and sugar derivatives.
Natural Product Derivatization
For the derivatization of natural products, the benzyl carbamate group is used to modify certain functional groups temporarily. This modification aids in the structural elucidation and synthesis of natural product analogs .
Material Science
In material science, this compound could be used in the development of polymers where the introduction and subsequent removal of protective groups can tailor the physical properties of the material .
Analytical Chemistry
Lastly, in analytical chemistry, benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate can be used as a derivatization agent to improve the detection and quantification of compounds with amine groups in complex mixtures .
Safety and Hazards
properties
IUPAC Name |
benzyl N-[benzenesulfonyl(cyclohexyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c23-21(26-16-17-10-4-1-5-11-17)22-20(18-12-6-2-7-13-18)27(24,25)19-14-8-3-9-15-19/h1,3-5,8-11,14-15,18,20H,2,6-7,12-13,16H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMXSYCHKOEBFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(NC(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2585440.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B2585443.png)
![1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide](/img/structure/B2585444.png)
![methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2585446.png)
![(3-chloro-1-benzothiophen-2-yl)[2-(prop-2-yn-1-ylsulfanyl)-1H-benzimidazol-1-yl]methanone](/img/structure/B2585448.png)

![N-cyclopentyl-2-(4-(isopropylsulfonyl)phenyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2585451.png)
![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2585453.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2585455.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2585459.png)